1-(3-(4-Chlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one
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Overview
Description
1-(3-(4-Chlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazolidinone core with a chlorophenyl and phenyl group attached, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Chlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrazolidinone compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product quality .
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Chlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolidinone derivatives .
Scientific Research Applications
1-(3-(4-Chlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-(4-Chlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-pyrazolidinone: Shares a similar core structure but lacks the acryloyl group.
3-(4-Chlorophenyl)-1-phenylpyrazole: Similar in structure but with a pyrazole ring instead of a pyrazolidinone ring.
Uniqueness
1-(3-(4-Chlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(3-(4-Chlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory, antibacterial, and anticancer properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing on diverse research findings.
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the reaction of appropriate pyrazolidinone derivatives with acylating agents. The synthesis often employs techniques such as refluxing in organic solvents and purification via column chromatography. Characterization is typically performed using spectroscopic methods including NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry.
1. Anti-inflammatory Activity
Studies have demonstrated that this compound exhibits significant anti-inflammatory effects. The evaluation was conducted using the carrageenan-induced rat paw edema model, where the compound showed a marked reduction in paw swelling compared to control groups.
Compound | Dose (mg/kg) | Inhibition after 3h (%) | Inhibition after 6h (%) |
---|---|---|---|
1 | 30 | 58.24 | 70.98 |
Indomethacin | 40 | 66.44 | - |
This data indicates that the compound has comparable efficacy to standard anti-inflammatory drugs like indomethacin .
2. Antibacterial Activity
The antibacterial potential of the compound was assessed against various bacterial strains. Results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other tested strains.
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Strong |
Bacillus subtilis | Moderate |
Other strains tested | Weak |
These findings suggest that modifications in the chemical structure could enhance antibacterial properties .
3. Anticancer Activity
Preliminary studies indicate that the compound may possess anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. Further investigations are required to elucidate its mechanism of action and efficacy in vivo.
Case Studies
Several case studies have explored the pharmacological profile of related compounds within the pyrazolidinone class, highlighting their diverse biological activities:
Properties
Molecular Formula |
C18H15ClN2O2 |
---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-5-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C18H15ClN2O2/c19-15-9-6-13(7-10-15)8-11-18(23)21-16(12-17(22)20-21)14-4-2-1-3-5-14/h1-11,16H,12H2,(H,20,22)/b11-8+ |
InChI Key |
QMBPGFCWKRMLJU-DHZHZOJOSA-N |
Isomeric SMILES |
C1C(N(NC1=O)C(=O)/C=C/C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
C1C(N(NC1=O)C(=O)C=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.